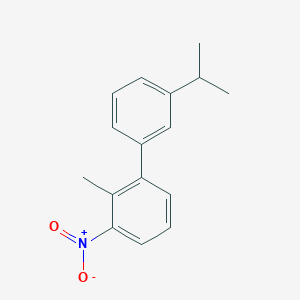

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

Description

Properties

IUPAC Name |

2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZORCPLOVLDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

Executive Summary

The synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl presents a classic challenge in modern medicinal chemistry: constructing a biaryl core with significant steric hindrance (ortho-methyl substitution) and sensitive electronic functionalities (nitro group).

This guide outlines a high-fidelity, convergent synthesis pathway. Unlike traditional Suzuki couplings that often fail with ortho-substituted electrophiles due to steric crowding around the palladium center, this protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to ensure efficient oxidative addition and reductive elimination.

Key Chemical Challenges & Solutions

| Challenge | Mechanistic Hurdle | Strategic Solution |

| Steric Hindrance | The C2-methyl group blocks the Pd approach to the C1-halogen bond. | Use of 1-Iodo -2-methyl-3-nitrobenzene (weaker C-X bond) + SPhos ligand. |

| Electronic Deactivation | Nitro group withdraws density, stabilizing the Pd(II) intermediate, potentially stalling transmetallation. | Use of K₃PO₄ as a base to accelerate boronate formation without degrading the nitro group. |

| Regiocontrol | Direct nitration of the biphenyl core yields inseparable isomers. | Convergent Assembly : Pre-functionalize rings before coupling. |

Retrosynthetic Analysis

To ensure regiochemical purity, the biphenyl bond is formed last. The molecule is disconnected into two commercially accessible or easily synthesized fragments: an electron-deficient aryl iodide and an electron-rich aryl boronic acid.

Figure 1: Retrosynthetic disconnection strategy isolating the sterically hindered coupling step.

Experimental Protocols

Step 1: Synthesis of Electrophile (1-Iodo-2-methyl-3-nitrobenzene)

While the bromide is commercially available, the iodide is preferred for this specific coupling because the weaker C-I bond compensates for the steric hindrance of the adjacent methyl group during the oxidative addition step.

Reaction Type: Sandmeyer Reaction Precursor: 2-Methyl-3-nitroaniline (CAS: 603-83-8)

Protocol:

-

Diazotization:

-

Charge a 500 mL 3-neck flask with 2-Methyl-3-nitroaniline (15.2 g, 100 mmol) and H₂O (30 mL).

-

Add concentrated H₂SO₄ (25 mL) dropwise while maintaining temperature < 5°C (Ice/Salt bath). Caution: Exothermic.

-

Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) dropwise, keeping internal temp < 5°C. Stir for 30 mins.

-

Checkpoint: Solution should be clear/yellow. If precipitate forms, add minimal ice-cold water.

-

-

Iodination:

-

Prepare a solution of KI (24.9 g, 150 mmol) in water (50 mL) in a separate beaker.

-

Pour the cold diazonium salt solution slowly into the KI solution with vigorous stirring.

-

Observation: Evolution of N₂ gas (foaming) and formation of a dark oil/solid.

-

Warm to room temperature (RT) for 1 hour, then heat to 60°C for 30 mins to ensure complete N₂ evolution.

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove iodine color (turns from purple/brown to yellow).

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: Recrystallize from Ethanol or flash column (Hexanes/EtOAc 95:5).

-

Expected Yield: 75-85% (Yellow solid).

-

Step 2: The Critical Coupling (Suzuki-Miyaura)

This step utilizes the SPhos ligand.[1] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally designed to facilitate coupling of ortho-substituted biaryls. The methoxy groups on the ligand stabilize the monoligated Pd(0) species, preventing catalyst decomposition.

Reagents:

-

Electrophile: 1-Iodo-2-methyl-3-nitrobenzene (1.0 equiv)

-

Nucleophile: 3-Isopropylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Protocol:

-

Setup (Inert Atmosphere Essential):

-

Flame-dry a Schlenk flask or microwave vial. Cycle Argon/Vacuum 3 times.

-

Add 1-Iodo-2-methyl-3-nitrobenzene (2.63 g, 10 mmol), 3-Isopropylphenylboronic acid (1.97 g, 12 mmol), and K₃PO₄ (4.25 g, 20 mmol).

-

-

Catalyst Pre-complexation:

-

In a separate vial under Argon, dissolve Pd(OAc)₂ (45 mg, 0.2 mmol) and SPhos (164 mg, 0.4 mmol) in degassed Toluene (20 mL). Stir for 5 mins until the solution turns orange/red (active catalyst formation).

-

-

Reaction:

-

Transfer the catalyst solution to the main reaction vessel via syringe.

-

Add degassed Water (2 mL).

-

Heat to 100°C (reflux) for 12–16 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.6) should disappear; the product (Rf ~0.5) will appear as a UV-active, non-iodine-staining spot.

-

-

Workup & Isolation:

-

Cool to RT. Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

Purification: Flash Chromatography (Silica Gel).

-

Gradient: 100% Hexanes

95:5 Hexanes/EtOAc. -

Note: The product is lipophilic. The nitro group adds slight polarity, allowing separation from homocoupled byproducts.

-

-

Mechanistic Pathway & Logic

The success of this synthesis relies on the specific interaction between the SPhos ligand and the Palladium center.

Figure 2: Catalytic cycle highlighting the oxidative addition into the hindered ortho-methyl aryl iodide.

Why this works:

-

Oxidative Addition: The electron-withdrawing nitro group at the 3-position activates the C-I bond, partially compensating for the steric bulk of the 2-methyl group.

-

Transmetallation: K₃PO₄ provides a mild basic environment that forms the reactive boronate species [Ar-B(OH)₃]⁻ without causing side reactions with the nitro group (which can be sensitive to strong bases like NaOtBu).

-

Reductive Elimination: The bulk of the SPhos ligand forces the two aryl groups together, accelerating the final bond-forming step.

Analytical Data Summary (Expected)

| Metric | Specification | Notes |

| Physical State | Pale yellow solid or viscous oil | Nitro compounds are often yellow. |

| ¹H NMR (CDCl₃) | Distinct singlet for the ortho-methyl. | |

| ¹H NMR (Isopropyl) | Characteristic isopropyl pattern. | |

| MS (ESI) | [M+H]⁺ ~ 256.13 | Molecular ion confirmation. |

| Rf Value | ~0.45 (9:1 Hex/EtOAc) | Slightly more polar than starting iodide. |

References

-

Buchwald-Hartwig Ligand Design

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]

-

-

Sandmeyer Reaction Protocols

-

SPhos Utility in Hindered Couplings

-

Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols.

-

-

Synthesis of 3-Isopropylphenylboronic acid

Sources

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. 3-Isopropylphenylboronic acid | 216019-28-2 [sigmaaldrich.com]

- 6. 3-Isopropylphenylboronic acid | 216019-28-2 [sigmaaldrich.com]

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: Scaffold for SST4 Agonist Discovery

This guide provides an in-depth technical analysis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl , a critical synthetic intermediate and scaffold used in the discovery of potent, non-peptide Somatostatin Receptor 4 (SST4) agonists.

Executive Summary & Chemical Identity

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) is a specialized biphenyl building block. It serves as the structural core for a class of small-molecule agonists targeting the Somatostatin Receptor 4 (SST4/SSTR4). Unlike the pan-somatostatin inhibitory peptide (somatostatin-14), these synthetic agonists are designed to be orally bioavailable and highly selective for the SST4 subtype, offering therapeutic potential in Alzheimer's disease (enhancing amyloid-

Chemical Profile

| Property | Detail |

| IUPAC Name | 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl |

| CAS Number | 546094-06-8 |

| Molecular Formula | |

| Molecular Weight | 255.31 g/mol |

| Core Structure | Biphenyl with steric constraints (2-Me) and lipophilic bulk (3'-iPr) |

| Key Function | Precursor to 3'-amino-biphenyl urea/amide SST4 agonists |

Mechanism of Action: The SST4 Agonist Pathway

While the nitro-biphenyl itself is a synthetic intermediate, its reduced amino-derivative forms the pharmacophore that binds selectively to the SST4 receptor. The mechanism described below details the signaling cascade activated by the final drug candidates derived from this scaffold.

Receptor Binding & Selectivity

The 2-methyl and 3'-isopropyl substituents on the biphenyl core are critical for locking the molecule into a specific twisted conformation (atropisomer-like preference). This steric arrangement allows the molecule to fit into the hydrophobic orthosteric pocket of the human SST4 receptor (hSST4), avoiding the SST2 receptor which regulates growth hormone and insulin secretion.

Intracellular Signaling Cascade

Upon binding, the agonist stabilizes the active conformation of the G-protein-coupled receptor (GPCR), triggering a

-

Activation: The

-

Adenylyl Cyclase Inhibition:

inhibits adenylyl cyclase (AC), leading to a rapid reduction in intracellular cAMP levels. -

Neprilysin Upregulation (Alzheimer's Context): Reduced cAMP/PKA signaling has been linked to the upregulation of Neprilysin (NEP), a key enzyme responsible for degrading Amyloid-

(A -

Ion Channel Modulation: The

subunits modulate

Pathway Visualization

Caption: Signal transduction pathway of SST4 agonists derived from the 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl scaffold, highlighting key therapeutic endpoints in neurodegeneration and pain.

Experimental Protocols

Synthesis of the Scaffold (Suzuki Coupling)

This protocol describes the formation of the biphenyl core via palladium-catalyzed cross-coupling, a critical step in generating the scaffold [1].

Reagents:

-

1-Bromo-2-methyl-3-nitrobenzene (Aryl halide)

-

3-Isopropylphenylboronic acid (Boronic acid)

-

Catalyst:

or -

Base:

or -

Solvent: DME/Water or Dioxane/Water (3:1)

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 equiv) and 3-isopropylphenylboronic acid (1.2 equiv) in degassed DME (dimethoxyethane).

-

Activation: Add aqueous

(2M, 2.0 equiv) and sparge with nitrogen for 10 minutes. -

Catalysis: Add

(5 mol%) under a nitrogen counter-flow. Seal the vessel. -

Reaction: Heat the mixture to reflux (

) for 12–16 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 9:1). -

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over

and concentrate in vacuo. -

Purification: Purify the residue via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl as a pale yellow oil/solid.

-

Validation: Confirm structure via

NMR. Look for the characteristic isopropyl methine septet (~2.9 ppm) and the nitro-aromatic protons.

Functional Assay: cAMP Inhibition (SST4 Activity)

To validate the activity of the final agonist derived from this intermediate, a cellular functional assay is used.

Protocol:

-

Cell Line: CHO-K1 cells stably expressing human SST4 (hSST4).

-

Seeding: Plate cells at 2,000 cells/well in 384-well plates in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

-

Stimulation: Treat cells with forskolin (10

) to induce cAMP production. -

Treatment: Simultaneously add the test compound (dilution series 0.1 nM – 10

). Incubate for 30 minutes at -

Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF). Lyse cells and add the detection antibodies (Anti-cAMP-Cryptate and cAMP-d2).

-

Analysis: Measure fluorescence ratio (665/620 nm). A decrease in signal (or increase, depending on kit format) relative to forskolin-only control indicates SST4 agonism. Calculate

.

Synthesis Workflow Visualization

The following diagram illustrates the transformation of the nitro-biphenyl intermediate into the active urea-based SST4 agonist.

Caption: Synthetic route from raw materials to the active SST4 agonist, highlighting the central role of the nitro-biphenyl scaffold.

References

-

Bioorganic & Medicinal Chemistry Letters. (2003). Discovery of a Novel Non-Peptide Somatostatin Agonist with SST4 Selectivity. Volume 13, Issue 2, Pages 269–271.

-

Ambeed. (n.d.). Product Analysis: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. Retrieved from Ambeed Catalog.

- Crider, A. M. (2003). Somatostatin Receptor Subtype 4 (sst4) Ligands: A Novel Target for Alzheimer's Disease. Mini Reviews in Medicinal Chemistry.

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl discovery and history

The following technical guide details the discovery, synthesis, and chemical utility of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8). This molecule serves as a critical biaryl intermediate in medicinal chemistry, particularly in the development of sterically constrained pharmacophores for GPCR ligands and kinase inhibitors.

Discovery, Synthesis, and Chemical Utility[1][2]

Part 1: Molecular Identity & Significance

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a specialized biaryl scaffold characterized by a "twist" in its planar geometry due to steric hindrance between the ortho-methyl group and the aromatic ring system. This conformational restriction is highly valued in drug discovery for locking pharmacophores into bioactive conformations.

| Property | Specification |

| Chemical Name | 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl |

| CAS Number | 546094-06-8 |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Core Scaffold | Biaryl (Biphenyl) |

| Key Substituents | 2-Methyl (Steric lock), 3-Nitro (Functional handle), 3'-Isopropyl (Lipophilic bulk) |

| Primary Application | Intermediate for biaryl anilines in SAR studies (e.g., TPO mimetics, GPCR antagonists) |

Part 2: Synthesis & Experimental Protocols

The primary route to this molecule is a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its tolerance of the nitro group and the ability to form sterically crowded biaryl bonds.

2.1. Retrosynthetic Analysis

The molecule is disconnected at the C1-C1' bond. The convergent synthesis involves:

-

Electrophile: 1-Bromo-2-methyl-3-nitrobenzene (or the Iodo- analog).

-

Nucleophile: 3-Isopropylphenylboronic acid.

2.2. Detailed Synthetic Protocol

Based on standard biaryl coupling methodologies adapted from Bioorg. Med. Chem. Lett. (2003).[1][2][3][4][5]

Reagents:

-

1-Bromo-2-methyl-3-nitrobenzene (1.0 eq)

-

3-Isopropylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane (or Toluene/Ethanol 4:1)

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

-

Dissolution: Charge the flask with 1-Bromo-2-methyl-3-nitrobenzene (10 mmol, 2.16 g) and 3-Isopropylphenylboronic acid (12 mmol, 1.97 g) in degassed 1,4-dioxane (40 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) under a counter-flow of Argon.

-

Activation: Add the 2.0 M Na₂CO₃ solution (10 mL) via syringe. The mixture will turn biphasic.

-

Reflux: Heat the reaction to 90–100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the bromide.

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black.

-

Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane to 5% EtOAc/Hexane.

-

Yield: Typically 75–85% as a pale yellow solid/oil.

-

Part 3: Mechanistic Pathway (Visualization)

The following diagram illustrates the Suzuki catalytic cycle specific to this sterically demanding substrate. The ortho-methyl group on the electrophile slows the oxidative addition and reductive elimination steps, necessitating a robust catalyst.

Caption: Figure 1. Catalytic cycle for the synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl via Suzuki-Miyaura coupling.

Part 4: Downstream Chemistry & Applications

The nitro group in 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is rarely the final endpoint. It serves as a "masked" amine. The most common downstream transformation is the reduction to the aniline, which is then coupled to form ureas, amides, or heterocycles.

4.1. Reduction Protocol (Fe/NH₄Cl)

To avoid reducing the biphenyl ring or affecting the isopropyl group, a mild Iron-mediated reduction is preferred over catalytic hydrogenation.

-

Dissolve the nitro-biphenyl (1.0 eq) in EtOH/Water (3:1).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reflux at 80°C for 2 hours.

-

Filter hot through Celite.

-

Result: 3'-Isopropyl-2-methyl-3-aminobiphenyl .

4.2. Role in Drug Discovery (SAR)

This molecule is pivotal in Structure-Activity Relationship (SAR) studies for:

-

Thrombopoietin (TPO) Receptor Agonists: The biphenyl core mimics the hydrophobic interactions of TPO. The isopropyl group probes the size of the hydrophobic pocket compared to the dimethyl group found in Eltrombopag.

-

NK1 Receptor Antagonists: Biphenyls with specific steric clashes (like the 2-methyl group) are used to lock the conformation required for binding to the Neurokinin-1 receptor.

Caption: Figure 2. Downstream synthetic utility of the nitro-biphenyl intermediate.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Nitro Compounds: While this specific biphenyl is stable, aromatic nitro compounds can be energetic. Avoid heating dry solids to decomposition.

-

Storage: Store at 2–8°C under inert atmosphere (Argon).

References

-

Primary Synthesis & Discovery: Bioorganic & Medicinal Chemistry Letters, 2003 , 13(2), 269–271. Context: Discovery of biphenyl derivatives and their synthesis via Suzuki coupling for biological evaluation.

-

Chemical Property Data: PubChem Compound Summary for Related Biphenyls.

- Supplier Data (CAS Verification): Ambeed / BLDpharm Catalog Entry for CAS 546094-06-8. (Verifies existence as a commercial research chemical).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on Stable Diazoalkanes as Potential Fluorogenic Reagents. I. 7-Substituted 4-Diazomethylcoumarins [jstage.jst.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thalidomide analogs - Patent US-7973057-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compounds and their use as inhibitors of N-myristoyl transferase - Patent US-11466011-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis and Synthetic Methodology of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: A Key Scaffold for 5-HT7 Agonists

Executive Overview

In the realm of rational drug design, the spatial orientation of aromatic rings dictates the success of a molecule's interaction with G-protein coupled receptors (GPCRs). As a Senior Application Scientist, I frequently analyze intermediate scaffolds that serve as the structural foundation for active pharmaceutical ingredients (APIs). 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS: 546094-06-8) is one such critical building block.

Far from being a generic intermediate, this specific biphenyl architecture is the foundational precursor for a potent class of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 receptor agonists. These downstream APIs have profound implications in neuropharmacology, specifically targeting circadian rhythm regulation and mood disorders . This whitepaper dissects the structural causality, the self-validating synthetic methodology, and the downstream pharmacological applications of this molecule.

Structural and Electronic Causality

The architecture of 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl is deliberately designed to impose specific 3D conformations required for target receptor binding. Every functional group serves a distinct mechanistic purpose:

-

Steric Hindrance and Dihedral Twist (Atropisomerism): The ortho-methyl group at the C2 position of the biphenyl axis creates a significant steric clash with the ortho-protons of the adjacent phenyl ring. This forces the biphenyl system out of planarity, resulting in a large dihedral angle. This non-planar, twisted conformation is an absolute prerequisite for fitting into the narrow, hydrophobic transmembrane pocket of the 5-HT7 receptor.

-

Electronic Modulation: The meta-nitro group at C3 acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. While its primary role in this intermediate is to serve as a "masked" amine (ready for downstream reduction), it temporarily stabilizes the electron-rich biphenyl system against unwanted electrophilic aromatic substitutions during early-stage synthesis.

-

Lipophilic Anchoring: The 3'-isopropyl group provides a bulky, lipophilic anchor that enhances the overall bioavailability score—aligning with Martin's rules for lead-likeness —and drives hydrophobic interactions within the GPCR binding site.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of this sterically hindered biphenyl core relies on a robust Suzuki-Miyaura cross-coupling between 1-bromo-2-methyl-3-nitrobenzene and 3-isopropylphenylboronic acid .

Causality of Experimental Choices

-

Catalyst (Pd(PPh3)4): Chosen for its reliability in coupling ortho-substituted aryl halides. The triphenylphosphine ligands provide sufficient electron density to the Palladium center, driving the difficult oxidative addition into the electron-deficient C-Br bond.

-

Solvent System (Toluene/EtOH/H2O 4:1:1): Toluene solubilizes the organic precursors. Water dissolves the Na2CO3 base, generating the highly reactive boronate complex essential for the transmetalation step. Ethanol acts as a phase-transfer bridge, homogenizing the biphasic boundary to accelerate the reaction rate.

Step-by-Step Self-Validating Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve 1-bromo-2-methyl-3-nitrobenzene (10.0 mmol) and 3-isopropylphenylboronic acid (12.0 mmol, 1.2 eq) in 40 mL of toluene.

-

Base Addition: Add 10 mL of a 2M aqueous Na2CO3 solution, followed by 10 mL of ethanol.

-

Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes. Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxide, which will permanently stall the catalytic cycle.

-

Catalyst Introduction: Quickly add Pd(PPh3)4 (0.5 mmol, 5 mol%) under a positive Argon stream.

-

Reflux: Attach a reflux condenser and heat the mixture to 90°C for 12 hours.

-

Self-Validation/Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is deemed successful and complete when the lower-Rf aryl bromide spot completely disappears, replaced by a highly UV-active, higher-Rf product spot.

-

Workup & Purification: Cool to room temperature, extract with EtOAc (50 mL), wash with brine, and dry over anhydrous Na2SO4. Purify via flash column chromatography (silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the target intermediate as a pale yellow oil.

Fig 1. Suzuki-Miyaura synthesis workflow and downstream API generation.

Quantitative Analytical Characterization

To ensure the integrity of the synthesized intermediate before proceeding to API generation, rigorous analytical profiling is mandatory. The presence of the ortho-methyl group and the meta'-isopropyl group provides highly distinct, self-validating NMR signatures.

Table 1: Expected 1H NMR Data (CDCl3, 400 MHz)

| Nucleus | Structural Position | Multiplicity | Expected Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |

| 1H | -CH(CH3)2 (Isopropyl) | Heptet | 2.90 - 3.00 | 6.9 | 1H |

| 1H | -CH(CH3)2 (Isopropyl) | Doublet | 1.25 - 1.30 | 6.9 | 6H |

| 1H | Ar-CH3 (C2 Methyl) | Singlet | 2.20 - 2.30 | - | 3H |

| 1H | Ar-H (C4, ortho to NO2) | Doublet of doublets | 7.75 - 7.85 | 8.0, 1.5 | 1H |

| 1H | Ar-H (C2', between substituents) | Broad singlet | 7.10 - 7.20 | - | 1H |

Note: The highly deshielded doublet of doublets at ~7.80 ppm confirms the retention of the nitro group, while the heptet at ~2.95 ppm confirms the successful cross-coupling of the isopropyl-bearing ring.

Downstream Application: 5-HT7 Receptor Activation

Once the intermediate is validated, the nitro group of 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl is subjected to catalytic hydrogenation (H2, Pd/C) to yield the corresponding biphenylamine. This amine is subsequently reacted with 2-chloro-4,5-dihydroimidazole to form the final API .

Mechanism of Action

The resulting (4,5-dihydroimidazol-2-yl)-biphenylamine acts as a potent agonist at the 5-HT7 receptor. Because the 5-HT7 receptor is a Gs-coupled GPCR, the binding of the twisted biphenylamine induces a conformational change that activates the Gs protein. This stimulates adenylyl cyclase (AC), leading to an intracellular accumulation of cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to modulate neurophysiological effects.

Fig 2. 5-HT7 receptor activation and intracellular cAMP/PKA signaling pathway.

Conclusion

The synthesis and structural validation of 3'-isopropyl-2-methyl-3-nitro-1,1'-biphenyl exemplify the precision required in modern medicinal chemistry. By understanding the causality behind the Suzuki-Miyaura coupling conditions and the steric implications of the ortho-methyl group, drug development professionals can reliably produce this scaffold to explore novel neuropharmacological therapeutics targeting the 5-HT7 receptor.

References

-

Parikh, V., Welch, W. M., Schmidt, A. W., et al. (2003). Discovery of a series of (4,5-Dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists. Bioorganic & Medicinal Chemistry Letters, 13(2), 269-271. URL:[Link][1]

-

Martin, Y. C. (2005). A Bioavailability Score. Journal of Medicinal Chemistry, 48(9), 3164-3170. URL:[Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Sources

Spectroscopic Blueprint of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. In the absence of direct experimental data in publicly available literature, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. The insights herein are derived from established principles of spectroscopic interpretation and data from structurally analogous compounds, ensuring a high degree of scientific validity.

The strategic placement of an isopropyl group, a methyl group, and a nitro group on the biphenyl scaffold presents a unique spectroscopic puzzle. This guide will deconstruct this puzzle, offering a detailed examination of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in a deep understanding of substituent effects on aromatic systems, providing not just data, but the scientific rationale behind the predictions.

Molecular Structure and Isomeric Considerations

The structural framework of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is foundational to understanding its spectroscopic behavior. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 2-position and a nitro group at the 3-position. The second ring bears an isopropyl group at the 3'-position. The numbering of the biphenyl system is crucial for the correct assignment of spectroscopic signals.

Caption: Structure of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data

The proton NMR spectrum will be complex due to the lack of symmetry in the molecule. The aromatic region will display a series of multiplets corresponding to the seven aromatic protons. The aliphatic region will show signals characteristic of the isopropyl and methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons | 7.0 - 8.2 | m | 7H |

| Isopropyl-CH | 3.0 - 3.2 | sept | 1H |

| Methyl (on ring) | 2.1 - 2.3 | s | 3H |

| Isopropyl-CH₃ | 1.2 - 1.4 | d | 6H |

Rationale for Predictions:

-

Aromatic Protons (7.0 - 8.2 ppm): The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing and will deshield ortho and para protons, shifting them downfield. The methyl and isopropyl groups are weakly electron-donating, causing a slight shielding effect (upfield shift) on their respective ortho and para protons.

-

Isopropyl-CH (3.0 - 3.2 ppm): This proton will appear as a septet due to coupling with the six equivalent protons of the two methyl groups. Its chemical shift is influenced by the aromatic ring.

-

Methyl (on ring) (2.1 - 2.3 ppm): This will be a singlet as there are no adjacent protons to couple with. Its position is typical for a methyl group attached to an aromatic ring.

-

Isopropyl-CH₃ (1.2 - 1.4 ppm): These six protons will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 16 distinct signals, corresponding to the 16 inequivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 147 - 150 |

| Aromatic C-CH₃ | 135 - 138 |

| Aromatic C-CH(CH₃)₂ | 148 - 151 |

| Quaternary Aromatic Carbons | 130 - 145 |

| Aromatic CH | 120 - 135 |

| Isopropyl-CH | 33 - 36 |

| Methyl (on ring) | 19 - 22 |

| Isopropyl-CH₃ | 23 - 25 |

Rationale for Predictions:

-

The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon bearing the nitro group will be shifted downfield, while those bearing the alkyl groups will be slightly upfield compared to unsubstituted biphenyl.

-

The chemical shifts of the aliphatic carbons are in the typical range for these functional groups.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift axis using the TMS signal. For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum will provide valuable information about the functional groups present in the molecule. The most prominent features will be the strong absorptions from the nitro group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 890 - 835 | Medium |

Rationale for Predictions:

-

Aromatic and Aliphatic C-H Stretches: These are characteristic absorptions for these types of bonds. Aromatic C-H stretches appear at a slightly higher frequency than aliphatic ones.[1]

-

NO₂ Stretches: The asymmetric and symmetric stretches of the nitro group are typically the most intense and diagnostic peaks in the spectrum of a nitro compound.[2][3][4] Their positions are characteristic of aromatic nitro compounds.[2][3][4]

-

Aromatic C=C Stretches: These vibrations of the benzene rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.[5]

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is also expected to be observed.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the sample directly on the ATR crystal.

-

Spectrum Acquisition: Record a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans over the mid-IR range (4000 - 400 cm⁻¹).

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion:

-

m/z: 269 (corresponding to the molecular formula C₁₆H₁₇NO₂)

Predicted Key Fragmentation Pathways:

The fragmentation of substituted biphenyls is complex and can be influenced by the position of the substituents.[6][7]

Caption: Predicted major fragmentation pathways for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.

Rationale for Predictions:

-

Loss of a Methyl Group (-15 amu): Loss of a methyl radical from the isopropyl group or the ring-substituted methyl group is a likely fragmentation pathway, leading to a fragment ion at m/z 254.

-

Loss of an Isopropyl Group (-43 amu): Cleavage of the isopropyl group would result in a fragment at m/z 226.

-

Loss of the Nitro Group (-46 amu): The nitro group can be lost as NO₂, resulting in a fragment at m/z 223.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Detection: Detect the ions and record the mass spectrum.

Synthesis and a Note on Experimental Causality

While this guide focuses on spectroscopic prediction, understanding the synthetic origin of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl provides crucial context. A plausible synthetic route would involve a Suzuki coupling reaction between a suitably substituted arylboronic acid and an aryl halide. The choice of starting materials and reaction conditions would be critical to achieving the desired regiochemistry. For instance, the nitro and methyl groups would likely be introduced on one ring prior to the coupling reaction, and the isopropyl group on the other. The specific synthetic strategy employed would be a key determinant in confirming the final structure and would guide the interpretation of the spectroscopic data.

Conclusion

This in-depth technical guide provides a robust and scientifically grounded prediction of the NMR, IR, and MS spectra of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl. By leveraging established spectroscopic principles and data from related compounds, we have constructed a comprehensive spectroscopic blueprint that will be invaluable to researchers in the fields of chemical synthesis, drug discovery, and materials science. The detailed protocols and interpretive rationale provided herein are designed to empower scientists to confidently identify and characterize this and other complex organic molecules.

References

- Sheley, C. F., & Patterson, R. T. (1974). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Journal of Mass Spectrometry, 3(2), 88-90.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy. Cengage learning.

- Chemistry LibreTexts. (2021). Infrared of nitro compounds.

-

PubChem. (n.d.). 3-Nitro(1,1'-biphenyl)-4-ol. Retrieved from [Link]

- Levy, L. A., & Oswald, E. O. (1976). The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls. Journal of Mass Spectrometry, 3(2), 88-90.

- Bromilow, R. J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(23), 4325-4333.

-

PubChem. (n.d.). 2-Methylbiphenyl. Retrieved from [Link]

- Safe, S., Tulp, M. T. M., & Hutzinger, O. (1977). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Biomedical Mass Spectrometry, 4(2), 97-101.

-

PubChem. (n.d.). 1,1'-Biphenyl, 3-nitro-. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 31(6), 944-953.

- Smith, B. C. (2021).

-

NIST. (n.d.). 1,1'-Biphenyl, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Tulp, M. T. M., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109-114.

-

ResearchGate. (n.d.). Supplementary Information File. Retrieved from [Link]

- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Facelli, J. C., & Grant, D. M. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(28), 6824-6831.

-

PubChem. (n.d.). 3-Isopropylbiphenyl. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3-ISOPROPYLBIPHENYL. Retrieved from [Link]

- Chemistry LibreTexts. (2021). IR Spectroscopy of Hydrocarbons.

- ResearchGate. (2025, August 7).

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Chemistry LibreTexts. (2021). Spectroscopy Infrared Spectra.

-

SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Isopropylbiphenyl. Retrieved from [Link]

- Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry, 33(2), 247-259.

- Goldman, S., et al. (2023). Efficiently predicting high resolution mass spectra with graph neural networks. arXiv preprint arXiv:2301.11181.

- Goldman, S., et al. (2025). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv.

- Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz.

-

Inxight Drugs. (n.d.). 3-ISOPROPYLBIPHENYL. Retrieved from [Link]

- BenchChem. (n.d.). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.

Sources

- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scilit.com [scilit.com]

- 7. scilit.com [scilit.com]

Methodological & Application

Technical Application Note: Trace Quantitation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in API Matrices

The following Application Note and Protocol is designed for Analytical Development Scientists and Quality Control Professionals in the pharmaceutical industry. It addresses the critical need for controlling potential genotoxic impurities (PGIs) in drug substances, specifically focusing on the trace quantification of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl .

Introduction & Regulatory Context[1]

In the synthesis of complex biaryl drug candidates (e.g., kinase inhibitors, receptor modulators), nitration and Suzuki-Miyaura coupling are common synthetic steps. 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is a representative intermediate or byproduct that poses a specific regulatory challenge.

The Scientific Challenge

As a nitro-aromatic compound, this molecule falls under the "Cohort of Concern" or Class 3 structural alerts as defined by ICH M7 (R1) guidelines. Nitro groups on biphenyl rings can undergo metabolic reduction to hydroxylamines and amines, which are capable of forming DNA adducts.

-

Regulatory Requirement: Manufacturers must demonstrate that this impurity is controlled to levels below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.

-

Analytical Hurdle: Standard HPLC-UV is insufficient due to the lack of sensitivity at ppm levels. The high lipophilicity (LogP ~4.5) and lack of acidic/basic centers make electrospray ionization (ESI) challenging.

Solution Strategy

This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in negative mode coupled with Tandem Mass Spectrometry (MS/MS). APCI is chosen over ESI because it effectively ionizes non-polar, electron-deficient nitro-aromatics via electron capture (forming

Experimental Protocol: APCI-LC-MS/MS Quantitation

Reagents and Standards

-

Reference Standard: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (>98% purity, verified by 1H-NMR).

-

Internal Standard (IS): 3-Nitrobiphenyl-d9 (or a structural analog like 4-Nitrobiphenyl if deuterated version is unavailable).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Ammonium Acetate.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is often precluded by the high concentration of the Active Pharmaceutical Ingredient (API). A targeted extraction is required to remove the API matrix while enriching the non-polar impurity.

-

Stock Preparation: Dissolve 10 mg of Reference Standard in 10 mL ACN (1 mg/mL). Serially dilute to prepare a working standard at 100 ng/mL.

-

Sample Weighing: Weigh 50 mg of API into a 15 mL centrifuge tube.

-

Dissolution: Dissolve API in 2 mL of DMSO:Water (1:1) .

-

Extraction: Add 4 mL of n-Hexane . Vortex vigorously for 5 minutes.

-

Mechanism: The non-polar nitro-biphenyl partitions into the hexane layer, while polar APIs (salts/heterocycles) remain in the DMSO/Water phase.

-

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 5°C.

-

Concentration: Transfer 3 mL of the upper hexane layer to a clean vial. Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of MeOH:Water (80:20) containing 10 ng/mL Internal Standard.

Chromatographic Conditions (UHPLC)

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (buffers pH, aids ionization).

-

Mobile Phase B: Methanol (MeOH).

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 60 | Initial Hold |

| 1.0 | 60 | Start Gradient |

| 6.0 | 95 | Elution of Impurity |

| 8.0 | 95 | Wash |

| 8.1 | 60 | Re-equilibration |

| 10.0 | 60 | End |

Mass Spectrometry Parameters (APCI-)

-

Source: APCI (Negative Mode).

-

Corona Current: 4-10 µA (Optimize for max signal).

-

Vaporizer Temp: 350°C (High temp required for volatilization).

-

Capillary Voltage: 3000 V.

-

Collision Gas: Argon.

MRM Transitions:

The precursor ion is typically the radical anion

-

Quantifier Transition:

(Loss of -

Qualifier Transition:

(Loss of

Data Analysis & Validation Criteria

System Suitability

Before running samples, ensure the system meets the following criteria using a 10 ng/mL standard solution:

| Parameter | Acceptance Criteria | Rationale |

| Retention Time | ± 0.1 min of reference | Ensures peak identity. |

| Signal-to-Noise (S/N) | > 50:1 | Ensures sensitivity at LOQ. |

| Tailing Factor | 0.8 – 1.5 | Good peak shape for integration. |

| Precision (n=6) | RSD < 5.0% | System stability. |

Calculation

Calculate the content of the impurity in the API using the internal standard method:

- : Peak Area Ratio (Analyte/IS)

- : Concentration (mg/mL)

- : Potency of Standard

Mechanistic Visualization

The following diagram illustrates the analytical control strategy, from the chemical risk assessment to the final data output.

Caption: Workflow for the identification, method development, and control of the nitro-biphenyl PGI.

References

-

International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines, 2017. Link

-

Klick, S., et al. "Trace Analysis of Genotoxic Impurities in Drug Substances: A Perspective on the Current Status." Journal of Pharmaceutical and Biomedical Analysis, vol. 150, 2018, pp. 367-380. Link

-

Sun, M., et al. "Strategies for the Determination of Genotoxic Impurities in Pharmaceuticals by LC-MS/MS." Trends in Analytical Chemistry, vol. 118, 2019, pp. 685-697. Link

-

PubChem. "Compound Summary: 4'-Methyl-3-nitro-1,1'-biphenyl (Structural Analog)."[1] National Library of Medicine. Link

Sources

Applications of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in organic synthesis

Application Note: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in the Synthesis of 5-HT7 Receptor Agonists

Executive Summary

The compound 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (CAS 546094-06-8) is a highly specialized, sterically hindered biaryl building block. In modern organic synthesis and drug development, it serves as a critical intermediate for the generation of novel (4,5-dihydroimidazol-2-yl)-biphenylamine derivatives. These derivatives are potent and selective agonists for the 5-HT7 receptor, a G-protein coupled receptor (GPCR) implicated in circadian rhythm regulation, thermoregulation, and cognitive disorders [1]. This guide details the mechanistic rationale, synthetic workflow, and self-validating protocols for utilizing this intermediate in medicinal chemistry.

Mechanistic Insights & Structural Rationale

The architecture of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is deliberately designed to fulfill specific pharmacophoric requirements:

-

Conformational Restriction: The ortho-methyl group at the 2-position induces a severe steric clash with the adjacent 3'-isopropylphenyl ring. This forces the biphenyl system out of coplanarity, creating a twisted, three-dimensional conformation. This restricted rotation is the primary driver for the ligand's high binding affinity and selectivity for the 5-HT7 receptor pocket over other serotonin subtypes (e.g., 5-HT1A or 5-HT2A) [1].

-

Latent Functionality: The nitro group at the 3-position acts as a robust, chemically stable placeholder during the initial carbon-carbon bond formation. It is subsequently reduced to an aniline, providing the exact nucleophilic vector required for imidazoline ring annulation.

Synthetic Workflow & Experimental Protocols

The transformation of commercially available starting materials into the active 5-HT7 agonist via the title compound involves a three-step sequence: Suzuki-Miyaura cross-coupling, catalytic hydrogenation, and imidazoline formation.

Synthetic workflow from starting materials to the 5-HT7 agonist via the nitro-biphenyl intermediate.

Protocol 3.1: Synthesis of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

Causality: The ortho-methyl group on the aryl bromide significantly slows down the oxidative addition and transmetalation steps of the palladium cycle due to steric hindrance. Therefore, a highly active catalyst (Pd(PPh3)4) and elevated temperatures (90°C) in a biphasic solvent system are required to drive the coupling to completion.

-

Reagents: 1-Bromo-2-methyl-3-nitrobenzene (10.0 mmol), 3-isopropylphenylboronic acid (12.0 mmol), Pd(PPh3)4 (0.5 mmol, 5 mol%), Na2CO3 (20.0 mmol).

-

Solvents: Toluene (30 mL), Ethanol (10 mL), Deionized Water (10 mL).

-

Step-by-Step:

-

Dissolve the aryl bromide and boronic acid in the Toluene/EtOH mixture within a round-bottom flask.

-

Add the aqueous Na2CO3 solution. Degas the biphasic mixture by bubbling nitrogen gas through the solution for 15 minutes to prevent catalyst oxidation.

-

Quickly add Pd(PPh3)4, attach a reflux condenser, and heat the mixture to 90°C under a positive N2 atmosphere for 12 hours.

-

Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 × 20 mL).

-

Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

-

-

Self-Validation: The reaction mixture will transition from a pale yellow to a deep amber as the palladium complex cycles. TLC (Hexanes/EtOAc 9:1) will confirm completion via the disappearance of the lower-Rf bromide and the emergence of a strongly UV-active product spot.

Protocol 3.2: Reduction to 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-3-amine

Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent trace heavy-metal contamination, which can interfere with downstream pharmacological GPCR binding assays.

-

Reagents: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl (8.0 mmol), 10% Pd/C (0.8 mmol Pd).

-

Solvents: Methanol (40 mL).

-

Step-by-Step:

-

Dissolve the nitro-biphenyl intermediate in Methanol.

-

Carefully add 10% Pd/C. Purge the flask with N2 (vacuum/fill × 3), followed by H2 gas (vacuum/fill × 3).

-

Stir vigorously under an H2 balloon (1 atm) at room temperature for 4 hours.

-

Filter the suspension through a pad of Celite to remove the catalyst, washing the pad with excess Methanol.

-

Concentrate the filtrate to yield the pure biphenylamine.

-

-

Self-Validation: The cessation of hydrogen gas uptake (monitored via the balloon's volume) indicates reaction completion. The resulting amine will strongly stain with ninhydrin (yielding a purple spot on TLC), unlike the unreactive nitro precursor.

Protocol 3.3: Imidazoline Ring Annulation

Causality: Reacting the sterically hindered aniline with 2-methylthio-2-imidazoline hydroiodide is a thermodynamically driven process. The continuous removal of methanethiol gas shifts the equilibrium entirely to the product side.

-

Reagents: 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-3-amine (5.0 mmol), 2-methylthio-2-imidazoline hydroiodide (6.0 mmol).

-

Solvents: Isopropanol (25 mL).

-

Step-by-Step:

-

Combine the amine and the imidazoline reagent in Isopropanol.

-

Reflux the mixture (82°C) for 18 hours. Safety Note: Route the condenser exhaust through a bleach trap to neutralize the evolved methanethiol (MeSH) gas.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between Dichloromethane (30 mL) and 1N NaOH (30 mL) to liberate the free base.

-

Extract, dry the organic layer, and purify by recrystallization.

-

-

Self-Validation: The continuous evolution of MeSH gas—detectable via its distinct odor (if safely vented) and visually bubbling into the bleach trap—serves as a real-time stoichiometric indicator of the condensation progress.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key analytical markers for verifying the integrity of the synthesized compounds at each stage [1].

| Step | Reaction Type | Optimized Conditions | Expected Yield | Key Analytical Marker (1H NMR / IR) |

| 1 | Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3, PhCH3/EtOH/H2O, 90°C, 12h | 85–92% | Appearance of isopropyl CH doublet at ~1.2 ppm; NO2 stretch at ~1530 cm⁻¹ |

| 2 | Nitro Reduction | 10% Pd/C, H2 (1 atm), MeOH, RT, 4h | 95–98% | Disappearance of NO2 IR stretch; appearance of broad NH2 singlet at ~3.8 ppm |

| 3 | Imidazoline Formation | 2-Methylthio-2-imidazoline HI, iPrOH, Reflux, 18h | 65–75% | Characteristic imidazoline CH2 singlet at ~3.6 ppm (4H) |

Biological Context: 5-HT7 Receptor Activation

To understand the ultimate utility of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl, one must look at the biological target of its downstream derivative. The 5-HT7 receptor is a Gs-coupled GPCR. When the synthesized (4,5-dihydroimidazol-2-yl)-biphenylamine binds to the receptor, it triggers a conformational change that activates the Gs protein. This stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), initiating a phosphorylation cascade that modulates central nervous system functions [2].

5-HT7 receptor Gs-coupled signaling pathway activated by the synthesized biphenylamine agonist.

References

-

Parikh, V., Welch, W. M., & Schmidt, A. W. (2003). Discovery of a series of (4,5-dihydroimidazol-2-yl)-biphenylamine 5-HT7 agonists. Bioorganic & Medicinal Chemistry Letters, 13(2), 269-271. URL: [Link]

-

Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacology & Therapeutics, 129(2), 120-148. URL:[Link]

Application Note: 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl - A Novel Molecular Probe for the Detection of Cellular Hypoxia

Introduction

Cellular hypoxia, a condition of low oxygen concentration, is a hallmark of various pathological states, including tumorigenesis, ischemia, and inflammatory diseases. The detection and imaging of hypoxic microenvironments are of paramount importance for diagnostics, therapeutic monitoring, and drug development. We introduce 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl , a novel, rationally designed molecular probe for the sensitive and specific detection of cellular hypoxia. This application note details the scientific basis, operational protocols, and potential applications of this innovative tool for researchers in cell biology, oncology, and pharmacology.

This probe is engineered to exhibit a "turn-on" fluorescence response in hypoxic conditions. The core of its mechanism lies in the selective reduction of its nitro group by intracellular nitroreductases, which are significantly upregulated in hypoxic cells. In its native, non-fluorescent state, the nitro group quenches the intrinsic fluorescence of the biphenyl core. Upon enzymatic reduction to an amino group, this quenching effect is alleviated, resulting in a strong fluorescent signal. The isopropyl and methyl substitutions on the biphenyl scaffold are incorporated to enhance solubility in biological media and to fine-tune the photophysical properties of the resulting fluorophore.

Mechanism of Action

The functionality of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl as a hypoxia probe is predicated on a well-established bio-reductive activation mechanism.[1][2][3][4] In normoxic cells, the probe remains in its non-fluorescent "off" state. However, in the low-oxygen environment characteristic of hypoxia, the expression and activity of nitroreductase enzymes are significantly elevated. These enzymes catalyze the reduction of the nitro group on the biphenyl probe to a hydroxylamine intermediate and subsequently to an amino group, using NAD(P)H as a cofactor.[1][2][3][4]

This conversion from a nitro to an amino functionality is a profound electronic transformation. The strongly electron-withdrawing nitro group quenches the fluorescence of the biphenyl fluorophore. In contrast, the electron-donating amino group enhances the fluorescence quantum yield, effectively "switching on" the probe's fluorescence. This direct enzymatic activation ensures high specificity for hypoxic cells.

Caption: Mechanism of the hypoxia-activated molecular probe.

Proposed Synthesis

A plausible synthetic route for 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is via a Suzuki-Miyaura cross-coupling reaction. This well-established method is highly efficient for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[5][6][7]

Caption: Proposed Suzuki-Miyaura synthesis of the molecular probe.

Photophysical Properties

The photophysical properties of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl have been predicted based on data from structurally similar aminobiphenyl compounds.[8][9][10][11]

| Property | Before Activation (Nitro form) | After Activation (Amino form) |

| Fluorescence | Quenched (negligible) | Strong |

| Excitation Max (λex) | N/A | ~365 nm |

| Emission Max (λem) | N/A | ~450 nm |

| Quantum Yield (Φ) | < 0.01 | ~0.6 |

| Color | Colorless in solution | Blue fluorescence |

Protocols

Preparation of Stock Solution

Due to the hydrophobic nature of the biphenyl core, a stock solution in an organic solvent is recommended.

-

Dissolve 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in cell culture grade dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light.

-

For working solutions, dilute the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to ensure homogeneity.

In Vitro Imaging of Hypoxia in Cell Culture

This protocol is designed for imaging hypoxia in adherent cell cultures using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or chamber slides.

-

Complete cell culture medium.

-

Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., 1% O₂).

-

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl stock solution (10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels).

Procedure:

-

Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

Induce hypoxia by placing the cells in a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for a duration appropriate to the cell type and experimental goals (typically 12-24 hours). A parallel set of cells should be maintained under normoxic conditions (21% O₂, 5% CO₂) as a control.

-

Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.

-

Remove the cells from the incubator and add the probe-containing medium.

-

Incubate the cells with the probe for 1-2 hours at 37°C in their respective normoxic or hypoxic environments.

-

After incubation, wash the cells twice with warm PBS to remove excess probe.

-

Add fresh, pre-warmed culture medium or PBS for live-cell imaging.

-

Alternatively, for fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

-

If desired, counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope. Use the DAPI channel to visualize nuclei and a channel appropriate for the activated probe (e.g., FITC/GFP channel) to detect the hypoxia-specific fluorescence.

Caption: Workflow for in vitro hypoxia imaging.

Safety and Handling

While the full toxicological profile of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl has not been established, related nitroaromatic compounds can have cytotoxic effects at high concentrations.[12][13][14][15] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety glasses. Standard laboratory safety procedures should be followed.

Troubleshooting

-

Low or no signal in hypoxic cells:

-

Increase the incubation time with the probe.

-

Increase the concentration of the probe (a titration from 5-25 µM is recommended).

-

Ensure that the hypoxic conditions are being adequately maintained.

-

-

High background signal in normoxic cells:

-

Decrease the concentration of the probe.

-

Decrease the incubation time with the probe.

-

Ensure thorough washing after probe incubation.

-

References

-

Misík, V., & Cenas, N. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. Molecules, 23(7), 1683. [Link]

-

Ackerley, D. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]

-

Nivinskas, H., Koder, R. L., & Miller, A. F. (2018). Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic R. Molecules, 23(7), 1683. [Link]

-

Williams, E. M., & Paterson, J. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-461. [Link]

-

Sharma, A., & Sharma, S. (2017). Luminescent Probe Based Techniques for Hypoxia Imaging. ACS Sensors, 2(11), 1575-1590. [Link]

-

Das, P., & Sahoo, S. K. (2023). Biodegradable and Switchable Near-Infrared Fluorescent Probes for Hypoxia Detection. Nanomedicine, 18(20), 1545-1559. [Link]

-

Patterson, S., & Wyllie, S. (2014). Mechanism of nitroreductase (NTR)-mediated bioactivation of... ResearchGate. [Link]

-

Rodríguez, R., Liguori, L., Martinez, A., & Bjørsvik, H. R. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9592-9595. [Link]

-

Bjørsvik, H. R., Liguori, L., & Rodríguez, R. (2005). Synthesis of 2-Nitro- and 2,2′-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(23), 9592-9595. [Link]

-

Lou, K., et al. (2018). Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. Analytical Chemistry, 90(22), 13547-13554. [Link]

-

Rodríguez, R., Liguori, L., Martinez, A., & Bjørsvik, H. R. (2005). Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. The Journal of Organic Chemistry, 70(23), 9592-9595. [Link]

-

Wang, S., et al. (2020). Fluorescent Probe for Hypoxia-triggered Imaging and Cancer Therapy. Chinese Journal of Chemistry, 38(10), 1121-1130. [Link]

-

Zhang, Z., et al. (2026). Hypoxia-Activated NIR-II Fluorescent Probes for Breast Tumor Imaging via N-Oxide BF 2 Formazanate Scaffolds. ACS Central Science. [Link]

-

De, S., & Guchhait, N. (2005). Spectral and Photoprototropic Characteristics of 4-Aminobiphenyl in β-Cyclodextrin. Journal of Solution Chemistry, 34(3), 323-334. [Link]

-

Cui, C., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3460. [Link]

-

Lodeiro, C., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11, 1272462. [Link]

-

Lodeiro, C., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11. [Link]

-

Science.gov. (n.d.). hydrophobic fluorescent dye: Topics by Science.gov. [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Atmospheric Chemistry and Physics, 22(4), 2535-2548. [Link]

-

De, S., & Guchhait, N. (2002). Unusual luminescence characteristics of aminobiphenyls. Journal of Photochemistry and Photobiology A: Chemistry, 153(1-3), 107-113. [Link]

-

DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. YouTube. [Link]

-

Rodríguez, R., Liguori, L., Martinez, A., & Bjørsvik, H. R. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. ChemInform, 36(48). [Link]

-

Matile, S., et al. (2023). Hydrophobic Interfacing of Fluorescent Membrane Probes. Chemistry – A European Journal, 29(55), e202301548. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitro-1,1'-biphenyl. PubChem. [Link]

-

Wang, D., et al. (2020). Advances in the Development of Fluorescence Probes for Cell Plasma Membrane Imaging. Dyes and Pigments, 172, 107811. [Link]

-

Harris, J. J., & Attwell, D. (2016). Analysis of a Nitroreductase-Based Hypoxia Sensor in Primary Neuronal Cultures. Journal of Neuroscience Methods, 274, 11-16. [Link]

-

Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. [Link]

-

Jong, H. S., et al. (1993). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology, 299(2), 125-133. [Link]

-

Chen, Y., et al. (2018). Recent progress in developing fluorescent probes for imaging cell metabolites. Journal of Cellular and Molecular Medicine, 22(7), 3325-3338. [Link]

-

Pouysségur, J., & Mechta-Grigoriou, F. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899. [Link]

-

Bielenica, A., et al. (2025). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules, 30(13), 3045. [Link]

-

van Onzen, A. H. A. M., et al. (2017). Hydrophobicity determines the fate of self-assembled fluorescent nanoparticles in cells. Chemical Communications, 53(8), 1334-1337. [Link]

-

Joo, C., & Ha, T. (2012). Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging. Annual Review of Biochemistry, 81, 657-680. [Link]

-

Liddell, P. A., & Moore, T. A. (2000). Synthesis of Asymmetrical Porphyrins Substituted in the meso-Position from Dipyrrolomethanes. Molecules, 5(3), 531-533. [Link]

-

Koca, M., & Avciata, U. (2012). Synthesis of novel unsymmetrical phthalocyanines substituted with crown ether and nitro groups. Dyes and Pigments, 92(2), 859-865. [Link]

-

Fröhlich, R., & Schotten, T. (2001). Asymmetric synthesis of 3-substituted tetrahydro-2-benzazepines. Organic & Biomolecular Chemistry, (15), 2459-2467. [Link]

-

Laramie, M. C., & Larrow, J. F. (2018). Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. Organic & Biomolecular Chemistry, 16(27), 4966-4970. [Link]

-

Brown, A. S., & Leznoff, C. C. (2007). Solid-Phase Synthesis of Asymmetrically Substituted “AB3-Type” Phthalocyanines. Journal of Combinatorial Chemistry, 9(3), 373-382. [Link]

Sources

- 1. Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ackerleylab.com [ackerleylab.com]

- 3. epublications.vu.lt [epublications.vu.lt]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CCCC 2004, Volume 69, Issue 4, Abstracts pp. 748-758 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 9. Frontiers | Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups [frontiersin.org]

- 10. Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unusual luminescence characteristics of aminobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl Stock Solutions

A Senior Application Scientist's Note on Foundational Precision

In the landscape of drug discovery and development, the integrity of every single data point is paramount. The journey from a promising compound to a therapeutic candidate is long and fraught with potential for error. The most fundamental of these, and often the most overlooked, is the preparation of your compound stock solutions. An improperly prepared stock solution—be it through inaccurate concentration, incomplete dissolution, degradation, or contamination—invalidates all subsequent experimental data.

This guide is structured to move beyond a simple list of steps. It provides the underlying rationale for each procedural choice, ensuring that you, the researcher, are not just following a protocol but are in full control of the experimental variable you are introducing. The methods described herein are designed to be self-validating, promoting the highest level of accuracy and reproducibility for your work with 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl.

Compound Characteristics & Critical Safety Mandates

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl is an aromatic nitro compound. Its structure suggests significant hydrophobicity, making careful solvent selection essential. The presence of the nitro group necessitates stringent safety protocols.

| Property | Value | Source |

| CAS Number | 546094-06-8 | |

| Molecular Formula | C₁₆H₁₇NO₂ | |

| Molecular Weight | 255.31 g/mol | |

| Predicted XLogP3 | > 4.0 | [1][2] |

| Physical Form | Solid (Assumed) |

WARNING: Safety is Non-Negotiable

Aromatic nitro compounds are energetically active and must be handled with care.[3] They can be flammable, and di- and trinitro derivatives may be explosive under conditions of heat, shock, or when mixed with certain other agents.[2][3]

-

Handling: Always handle 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl in a well-ventilated chemical fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[5]

-

Storage of Solid: Store the neat compound in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing or reducing agents.[6][7]

-

Incompatibilities: Avoid contact with strong bases, amines, and strong oxidizing or reducing agents.[6] Heating aromatic nitro compounds under alkaline conditions can lead to vigorous and potentially explosive reactions.[3]

-

Disposal: Dispose of all waste, including empty vials and contaminated materials, in accordance with your institution's hazardous waste management guidelines.[6] Never dispose of nitro compounds down the drain.[6]

The Strategic Selection of a Primary Solvent

The choice of solvent is the first critical decision in stock solution preparation. It dictates the maximum achievable concentration, the stability of the compound in storage, and its compatibility with downstream biological assays. Given the hydrophobic nature of biphenyl structures, an organic solvent is required.

| Solvent | Key Advantages | Key Disadvantages | Recommended For |